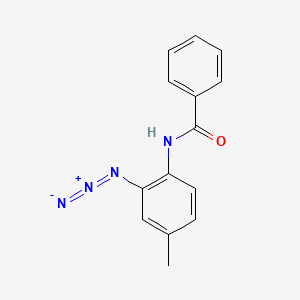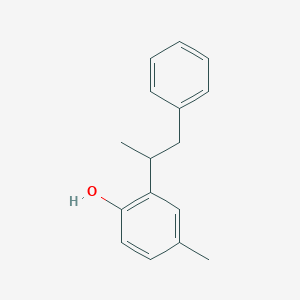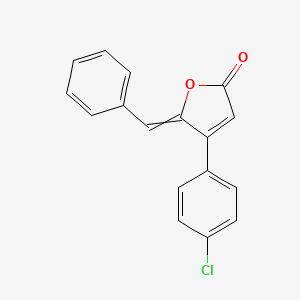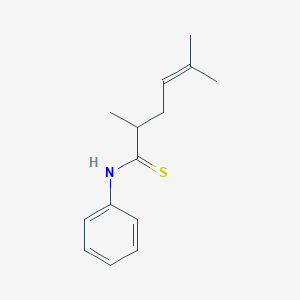![molecular formula C26H22Cl2N4O8 B14356727 [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate CAS No. 90781-23-0](/img/structure/B14356727.png)
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate is a complex organic compound that features multiple functional groups, including peroxy, cyano, and diazenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate can be approached through a multi-step process involving the following key steps:
Formation of the 3-chlorobenzoyl peroxide: This can be achieved by reacting 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Synthesis of the diazenyl intermediate: The diazenyl group can be introduced by reacting a suitable precursor with a diazonium salt.
Coupling of intermediates: The final compound can be obtained by coupling the 3-chlorobenzoyl peroxide with the diazenyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, potentially forming reactive oxygen species.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Reactive oxygen species or oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor or active ingredient in drug development.
Biological Studies: May be used in studies involving oxidative stress or reactive oxygen species.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific functional groups.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate would depend on its specific application. For example, in oxidative reactions, the peroxy groups may generate reactive oxygen species that can interact with various molecular targets. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: A well-known compound with similar peroxy groups, used in acne treatment and polymerization reactions.
Azobisisobutyronitrile (AIBN): A compound with a diazenyl group, commonly used as a radical initiator in polymerization.
Uniqueness
The uniqueness of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate lies in its combination of multiple functional groups, which can impart a wide range of reactivity and potential applications. This makes it a versatile compound for research and industrial use.
特性
CAS番号 |
90781-23-0 |
|---|---|
分子式 |
C26H22Cl2N4O8 |
分子量 |
589.4 g/mol |
IUPAC名 |
[4-[[5-(3-chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C26H22Cl2N4O8/c1-25(15-29,11-9-21(33)37-39-23(35)17-5-3-7-19(27)13-17)31-32-26(2,16-30)12-10-22(34)38-40-24(36)18-6-4-8-20(28)14-18/h3-8,13-14H,9-12H2,1-2H3 |
InChIキー |
MTEXFMIZPVIZNT-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)OOC(=O)C1=CC(=CC=C1)Cl)(C#N)N=NC(C)(CCC(=O)OOC(=O)C2=CC(=CC=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
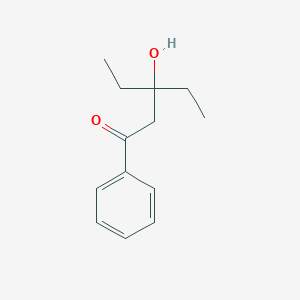
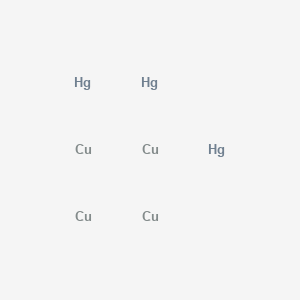
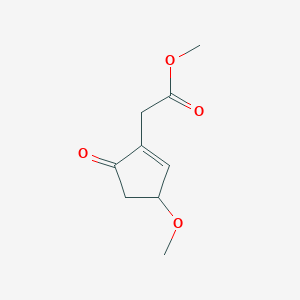
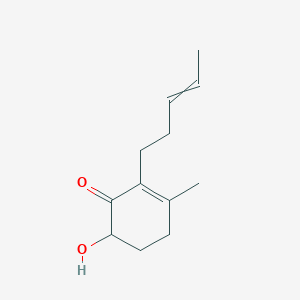
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)


